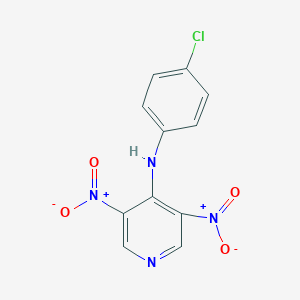

4-(4-Chloroanilino)-3,5-bisnitropyridine

Description

4-(4-Chloroanilino)-3,5-bisnitropyridine is a pyridine-based heterocyclic compound featuring a 4-chloroanilino substituent at the 4-position and nitro groups at the 3- and 5-positions. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. The nitro groups enhance electrophilic reactivity, while the chloro substituent on the aniline moiety may influence solubility and intermolecular interactions.

Properties

Molecular Formula |

C11H7ClN4O4 |

|---|---|

Molecular Weight |

294.65g/mol |

IUPAC Name |

N-(4-chlorophenyl)-3,5-dinitropyridin-4-amine |

InChI |

InChI=1S/C11H7ClN4O4/c12-7-1-3-8(4-2-7)14-11-9(15(17)18)5-13-6-10(11)16(19)20/h1-6H,(H,13,14) |

InChI Key |

AEHSBSZRWKDOJI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-])Cl |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=NC=C2[N+](=O)[O-])[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

a. Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate

- Core Structure : A dihydro-pyrrole ring fused with two 4-chlorophenyl groups.

- Substituents: Methyl and ester groups at the 2-position, and a 4-chloroanilino group at the 4-position.

- Key Differences : The pyrrole core (vs. pyridine) reduces aromaticity, altering electronic properties. Hydrogen-bonding interactions (N–H···O and C–H···O) dominate crystal packing, unlike the nitro-rich pyridine analog .

b. 2-Phenazinamine Derivatives (e.g., N,5-bis(4-chlorophenyl)-3-[(1-methylethyl)imino])

- Core Structure : Phenazine, a fused benzene-pyrazine system.

- Substituents: Two 4-chlorophenyl groups and an isopropylimino group.

- Key Differences: The extended π-conjugation in phenazine enhances redox activity compared to pyridine derivatives. The imino group introduces basicity, absent in the nitro-substituted pyridine analog .

- Applications : Phenazine derivatives are explored for antimicrobial and anticancer activities due to their redox-active cores.

c. Triazolophthalazine Derivatives with 4-Chloroanilino Substituents

- Core Structure : Triazole fused with phthalazine.

- Substituents: 4-Chloroanilino at the 3-position and diverse groups (e.g., morpholine, piperidine) at the 6-position.

- Key Differences : The triazole-phthalazine hybrid increases hydrogen-bonding capacity and metabolic stability. Unlike the pyridine analog, these compounds are explicitly designed for anticancer activity .

- Applications : Demonstrated cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) in preclinical studies.

Comparative Analysis Table

| Compound | Core Structure | Key Substituents | Electronic Properties | Notable Applications |

|---|---|---|---|---|

| 4-(4-Chloroanilino)-3,5-bisnitropyridine | Pyridine | 3,5-nitro; 4-(4-chloroanilino) | High electrophilicity | Potential intermediate for synthesis |

| Ethyl 4-(4-chloroanilino)-pyrrole derivative | Dihydro-pyrrole | 4-(4-chloroanilino); ester, methyl | Reduced aromaticity; H-bonding | Crystallography studies |

| Phenazinamine derivatives | Phenazine | 4-chlorophenyl; isopropylimino | Redox-active; π-conjugated | Antimicrobial/anticancer research |

| Triazolophthalazine derivatives | Triazole-phthalazine | 4-chloroanilino; morpholine/piperidine | Enhanced H-bonding; metabolic stability | Anticancer drug candidates |

Functional and Reactivity Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.